![molecular formula C23H31O3P B15220901 (2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound characterized by its unique structural features This compound belongs to the class of oxaphospholes, which are heterocyclic compounds containing both oxygen and phosphorus atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxaphosphole Ring: The initial step involves the cyclization of a suitable precursor containing both oxygen and phosphorus atoms. This can be achieved through a reaction between a phosphine oxide and an appropriate diol under acidic or basic conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Dimethoxyphenyl Moiety: The final step involves the coupling of the dimethoxyphenyl group to the oxaphosphole ring. This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable aryl boronic acid and a palladium catalyst.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may vary. Large-scale production typically involves optimization of reaction conditions to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Electrophilic reagents (e.g., halogens, nitrating agents), nucleophilic reagents (e.g., amines, thiols), and solvents like acetonitrile and dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced oxaphosphole derivatives.
Substitution: Formation of substituted aromatic derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. Additionally, its aromatic and tert-butyl groups contribute to its ability to interact with biological membranes and proteins, influencing cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Allylamine: An organic compound with the formula C3H5NH2, known for its use in the production of polymers and pharmaceuticals.
tert-Butylamine: An aliphatic primary amine with the formula (CH3)3CNH2, used in the synthesis of various organic compounds and materials.
Uniqueness
(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is unique due to its combination of an oxaphosphole ring, tert-butyl groups, and a dimethoxyphenyl moiety. This unique structure imparts distinct chemical properties, such as enhanced stability, reactivity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C23H31O3P |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-ditert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C23H31O3P/c1-22(2,3)21-26-18-14-9-11-15(20(18)27(21)23(4,5)6)19-16(24-7)12-10-13-17(19)25-8/h9-14,21H,1-8H3/t21-,27-/m0/s1 |
Clave InChI |
BCBXDXFKXXQUJC-IDISGSTGSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC)OC |
SMILES canónico |
CC(C)(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
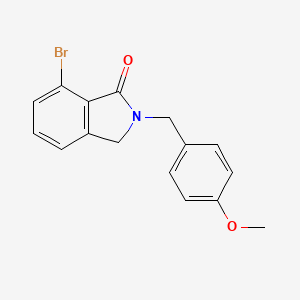


![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)
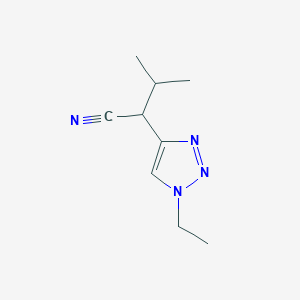
![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)

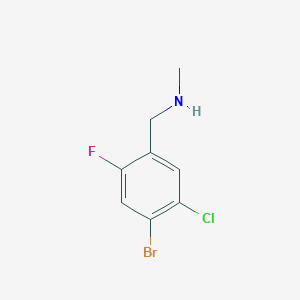


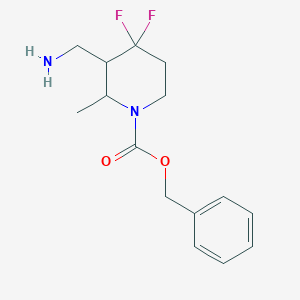
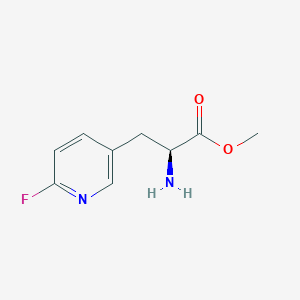
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)
